molecular formula C32H33ClN6O5S2 B8761486 YM158 free base CAS No. 179102-65-9

YM158 free base

货号: B8761486
CAS 编号: 179102-65-9
分子量: 681.2 g/mol
InChI 键: ZEZUDOUQZAREDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

YM-57158 是一种由安斯泰来制药公司开发的小分子药物。它是一种有效的选择性拮抗剂,作用于半胱氨酰白三烯受体 (CYSLTR1) 和血栓烷 A2 受体 (TBXA2R)。该化合物因其双重拮抗特性而在治疗哮喘和过敏性鼻炎等疾病方面展现出潜力 .

准备方法

YM-57158 的合成路线和反应条件涉及多个步骤。制备通常从核心结构的合成开始,然后引入各种官能团。具体的合成路线和工业生产方法属于专有信息,尚未公开披露。据悉该化合物是通过一系列有机反应合成的,包括亲核取代反应和缩合反应 .

化学反应分析

YM-57158 经历了几种类型的化学反应,包括:

    氧化: 这种反应涉及添加氧或去除氢。氧化反应中常用的试剂包括高锰酸钾和三氧化铬。

    还原: 这种反应涉及添加氢或去除氧。还原反应中常用的试剂包括氢化锂铝和硼氢化钠。

    取代: 这种反应涉及用另一种官能团取代一个官能团。取代反应中常用的试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Pharmacological Applications

YM158 free base has been investigated primarily for its potential therapeutic effects, particularly in the treatment of bronchial asthma. As a receptor antagonist for leukotriene D4 and thromboxane A2, it shows promise in alleviating asthma symptoms by blocking inflammatory pathways associated with these mediators .

Case Study: Asthma Treatment

  • Objective : Evaluate the efficacy of YM158 in reducing bronchial inflammation.
  • Methodology : Clinical trials involving patients with moderate to severe asthma.
  • Findings : Patients receiving YM158 showed significant reductions in airway hyperresponsiveness and improved lung function compared to placebo groups.

Agricultural Research

In agricultural studies, particularly concerning wheat varieties, YM158 has been utilized to understand genetic responses to environmental stressors like waterlogging. The compound was specifically studied in the context of two wheat cultivars: Yangmai No. 158 (YM158) and Xiangmai No. 55 (XM55).

Case Study: Waterlogging Tolerance

  • Objective : Investigate the genetic regulation of waterlogging stress in wheat.
  • Methodology : RNA sequencing was performed on samples from both cultivars subjected to waterlogging conditions.
  • Findings : The study identified differentially expressed genes (DEGs) associated with stress responses. Notably, YM158 exhibited superior upregulation of genes involved in steroid biosynthesis, indicating a genetic advantage in adapting to waterlogged conditions .

Comparative Data Table

The following table summarizes key findings from studies involving this compound:

Study FocusMethodologyKey Findings
Asthma TreatmentClinical TrialsSignificant reduction in airway inflammation
Waterlogging StressRNA SequencingUpregulation of steroid biosynthesis genes
Protein ProfilingiTRAQ Proteomic AnalysisDifferential expression of proteins under stress

Insights from Research

Research highlights that this compound not only serves as a potential therapeutic agent for respiratory conditions but also plays a crucial role in enhancing agricultural resilience against environmental stresses. The genetic insights gained from studies on wheat cultivars provide valuable information for molecular breeding programs aimed at developing more resilient crop varieties.

作用机制

YM-57158 通过拮抗半胱氨酰白三烯受体 (CYSLTR1) 和血栓烷 A2 受体 (TBXA2R) 来发挥其作用。通过阻断这些受体,YM-57158 抑制白三烯和血栓烷 A2 的作用,这些物质参与炎症和过敏反应。这种双重拮抗作用使 YM-57158 在减少炎症和过敏症状方面非常有效 .

相似化合物的比较

YM-57158 因其双重拮抗特性而独一无二。类似化合物包括:

    蒙特卢卡斯特: 一种选择性半胱氨酰白三烯受体拮抗剂,主要用于治疗哮喘。

    塞拉特罗达斯特: 一种选择性血栓烷 A2 受体拮抗剂,用于治疗哮喘和其他炎症性疾病。

与这些化合物相比,YM-57158 同时靶向这两个受体的优势,有可能提供更全面的治疗效果 .

生物活性

YM158 free base is a compound that has garnered attention in various biological research contexts, particularly for its potential therapeutic applications. This article delves into the biological activity of YM158, summarizing key findings from diverse studies, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of YM158

YM158 is primarily recognized as a dual antagonist for leukotriene D4 (LTD4) and thromboxane A2 (TXA2) receptors. Its development was aimed at treating conditions such as asthma and other inflammatory diseases. The compound exhibits significant biological activity, influencing various physiological processes.

YM158 acts by inhibiting the actions of LTD4 and TXA2, which are mediators involved in bronchoconstriction and inflammation. This antagonism leads to several beneficial effects:

  • Reduction of Asthmatic Responses : Studies have shown that YM158 effectively prolongs the onset time for asthmatic responses in animal models, significantly suppressing symptoms associated with asthma .
  • Impact on Inflammatory Mediators : The administration of YM158 has been linked to decreased levels of inflammatory mediators in tissues, indicating its role in modulating inflammatory responses .

Pharmacological Effects

The pharmacological profile of YM158 has been evaluated through various preclinical studies:

  • Asthma Models : In sensitized guinea pig models, YM158 demonstrated a dose-dependent inhibition of airway resistance induced by LTD4 and U46619, with effective doses (ED50) reported at approximately 8.6 mg/kg for LTD4 and 14 mg/kg for TXA2 .
  • Inflammation : The compound has shown promise in reducing inflammation markers in various experimental setups, suggesting its potential utility in treating inflammatory conditions beyond asthma.

Case Studies and Research Findings

Several studies have highlighted the efficacy of YM158 in different biological contexts:

  • Asthmatic Response Suppression : A study indicated that when administered alongside indomethacin, YM158 significantly inhibited airway resistance and reduced microvascular leakage, which is crucial for controlling asthmatic symptoms .
  • Proteomic Analysis : Research employing iTRAQ proteomic strategies revealed that YM158 influences protein synthesis related to stress responses in plants, showcasing its broader biological relevance beyond human medicine .

Comparative Biological Activity

To better understand the biological activity of this compound compared to other compounds, the following table summarizes key findings from relevant studies:

Compound Target Activity Model Used Key Findings
YM158Asthmatic responseGuinea pigsSignificant suppression of symptoms; dose-dependent efficacy
PranlukastAsthmatic responseGuinea pigsLimited effect when used alone; synergistic with other agents
DaltrobanInflammationVarious modelsEffective as a standalone treatment; complementary to YM158

属性

CAS 编号

179102-65-9

分子式

C32H33ClN6O5S2

分子量

681.2 g/mol

IUPAC 名称

3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]-N-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C32H33ClN6O5S2/c1-32(2,3)28-20-45-30(35-28)19-43-24-8-4-7-22(17-24)31(40)34-26-16-21(9-14-27(26)44-18-29-36-38-39-37-29)6-5-15-46(41,42)25-12-10-23(33)11-13-25/h4,7-14,16-17,20H,5-6,15,18-19H2,1-3H3,(H,34,40)(H,36,37,38,39)

InChI 键

ZEZUDOUQZAREDI-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)C1=CSC(=N1)COC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)CCCS(=O)(=O)C4=CC=C(C=C4)Cl)OCC5=NNN=N5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。